

Application Notes and Protocols: Development of a Polyclayana-Based ELISA for Deoxymiroestrol

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Compound of Interest

Compound Name: Deoxymiroestrol

Cat. No.: B1240681

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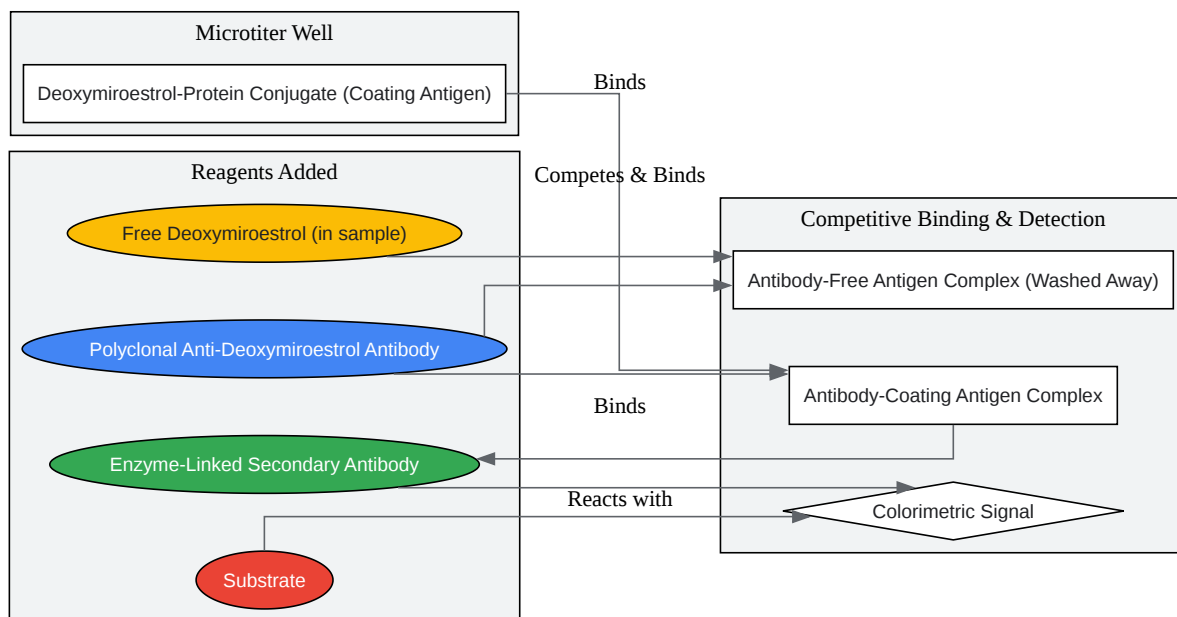
Introduction

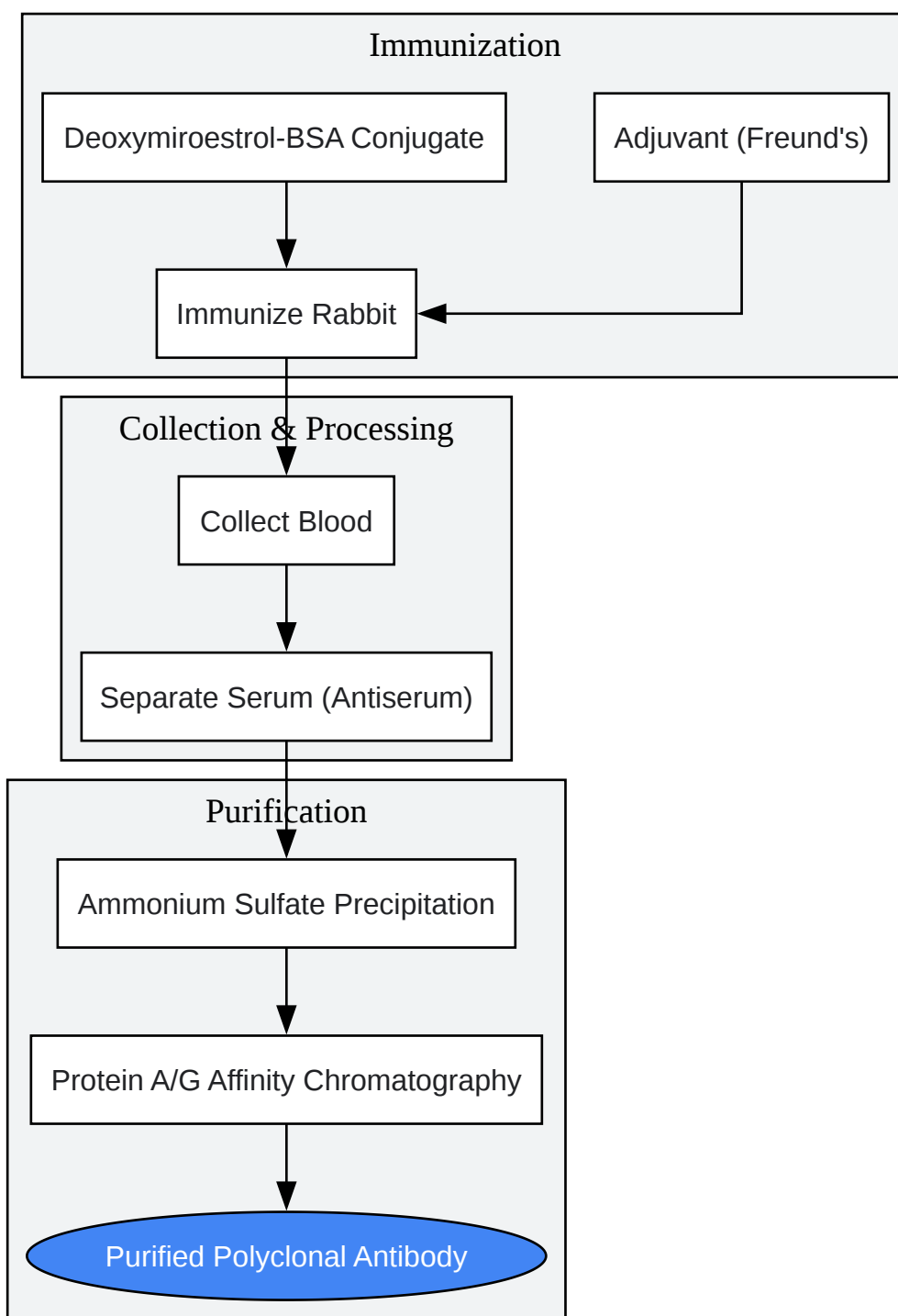
Deoxymiroestrol, a potent phytoestrogen found in the tuberous root of *Pueraria candollei*, has garnered significant interest for its potential therapeutic applications, particularly in hormone replacement therapy.[1][2] Accurate and sensitive quantification of **deoxymiroestrol** in raw materials and finished products is crucial for quality control and dosage standardization. This document provides a detailed protocol for the development and application of a polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (icELISA) for the determination of **deoxymiroestrol**. [1] This immunoassay offers high sensitivity, selectivity, and rapidity, making it a valuable tool for researchers and drug development professionals.[1]

I. Principle of the Indirect Competitive ELISA (icELISA)

The icELISA for **deoxymiroestrol** is based on the principle of competitive binding. In this assay, a known amount of **deoxymiroestrol** conjugated to a carrier protein (the coating antigen) is immobilized on the surface of a microtiter plate. A limited amount of polyclonal anti-**deoxymiroestrol** antibody is then added to the wells along with the sample containing an

unknown amount of free **deoxymiroestrol**. The free **deoxymiroestrol** in the sample competes with the immobilized **deoxymiroestrol** for binding to the specific polyclonal antibodies. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of **deoxymiroestrol** in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is measured, and a standard curve is generated by plotting the absorbance against known concentrations of **deoxymiroestrol**. The concentration of **deoxymiroestrol** in the unknown samples is then determined by interpolating from this standard curve.





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References

- 1. Highly selective and sensitive determination of deoxymiroestrol using a polyclonal antibody-based enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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